An In-depth Technical Guide to (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate: A Chiral Building Block for Drug Discovery
An In-depth Technical Guide to (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate: A Chiral Building Block for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the chiral building block, (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate. Aimed at researchers, scientists, and drug development professionals, this document consolidates key data to facilitate its use in the synthesis of novel therapeutics. The strategic incorporation of the chiral piperidine motif is a well-established approach to enhance the pharmacological profile of drug candidates.
Core Chemical Properties
(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is a versatile synthetic intermediate. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 158406-99-6 | [1] |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [1] |
| Molecular Weight | 278.19 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Boiling Point (Predicted) | 318.3 ± 15.0 °C | [1] |
| Density (Predicted) | 1.270 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Spectroscopic Characterization
The synthesis of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate typically proceeds via a two-step sequence starting from a commercially available chiral precursor.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Boc Protection of (S)-3-(Hydroxymethyl)piperidine
(S)-3-(Hydroxymethyl)piperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
Step 2: Bromination of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate
The resulting Boc-protected alcohol is then converted to the corresponding bromide. A common method for this transformation is the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an aprotic solvent like dichloromethane at 0°C to room temperature. Alternatively, phosphorus tribromide (PBr₃) can be used. Purification is typically achieved by flash column chromatography on silica gel.
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate. Representative NMR data for a closely related isomer are available and provide a basis for characterization.[2] A commercial supplier also indicates the availability of 1H NMR, 13C NMR, IR, and mass spectrometry data for the specific (S)-enantiomer.[3]
Expected Spectroscopic Features:
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¹H NMR: The spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), multiplets for the piperidine ring protons, and a doublet for the bromomethyl protons (CH₂Br).
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¹³C NMR: The carbon spectrum would display signals for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the piperidine ring, and the bromomethyl carbon.
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IR Spectroscopy: Key vibrational bands would include those for the C=O stretch of the carbamate and C-H stretches of the alkyl groups.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for a bromine-containing compound.
Reactivity and Stability
(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is a reactive electrophile due to the presence of the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions. The tert-butoxycarbonyl (Boc) protecting group is stable under neutral and basic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the secondary amine of the piperidine ring. The compound should be stored in a cool, dry place to prevent degradation.
Applications in Drug Discovery and Development
Chiral piperidine scaffolds are prevalent in a vast number of approved drugs and clinical candidates.[4][5] The introduction of a chiral 3-substituted piperidine moiety can significantly influence a molecule's pharmacological properties, including its binding affinity, selectivity, and pharmacokinetic profile.
While specific examples of the direct use of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate in the synthesis of named drug candidates are not prominently featured in publicly available literature, its utility as a chiral building block is evident. The bromomethyl group serves as a handle for introducing the chiral piperidine core into a larger molecule through alkylation of various nucleophiles such as amines, phenols, thiols, and carbanions.
Logical Workflow for Drug Discovery Application
The general workflow for utilizing this building block in a drug discovery program is depicted below.
Caption: General workflow for the application of the title compound in drug discovery.
This workflow highlights the pivotal role of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate as a key intermediate that bridges the synthesis of the chiral core with the construction of a potential drug molecule. The subsequent biological evaluation of the synthesized compounds would then inform the lead optimization process, potentially leading to the identification of a clinical candidate.
Conclusion
(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications. Its well-defined stereochemistry and reactive handle make it an attractive starting material for the introduction of the 3-substituted piperidine motif, a privileged scaffold in medicinal chemistry. This guide provides a foundational understanding of its chemical properties to aid researchers in its effective utilization in drug discovery programs.
References
- 1. 158406-99-6 CAS MSDS ((S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
